molecular formula C22H14Cl2N2O3S B4974801 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide

5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide

Cat. No. B4974801
M. Wt: 457.3 g/mol
InChI Key: UZENFENYDOWHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide, also known as DNTF, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have a unique mechanism of action and has shown promising results in various studies.

Mechanism of Action

5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. By inhibiting COX-2, 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide reduces inflammation and pain. 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death. 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying inflammation and oxidative stress. However, one limitation is that 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide is a synthetic compound, which may limit its applicability to certain biological systems.

Future Directions

There are several future directions for the use of 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide in scientific research. One potential area of study is the use of 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of study is the development of 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide analogs with improved pharmacological properties. Additionally, 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide could be studied for its potential use in treating other inflammatory conditions, such as arthritis and inflammatory bowel disease.

Synthesis Methods

The synthesis of 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide involves the reaction of 6-hydroxy-1-naphthylamine with 2,3-dichlorobenzoyl isothiocyanate and 2-furoyl chloride. The resulting product is purified through recrystallization to obtain pure 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide.

Scientific Research Applications

5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. 5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(2,3-dichlorophenyl)-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O3S/c23-16-5-2-4-15(20(16)24)18-9-10-19(29-18)21(28)26-22(30)25-17-6-1-3-12-11-13(27)7-8-14(12)17/h1-11,27H,(H2,25,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZENFENYDOWHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)NC(=S)NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dichlorophenyl)-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide

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